(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is a synthetic amino acid derivative. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The benzo[d]imidazole moiety adds complexity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzo[d]imidazole Moiety: The benzo[d]imidazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as o-phenylenediamine, under acidic conditions.
Coupling Reaction: The protected amino acid is then coupled with the benzo[d]imidazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions at the benzo[d]imidazole ring.
Oxidation and Reduction: Oxidation of the benzo[d]imidazole ring to form quinone derivatives or reduction to form dihydro derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Deprotection: The free amino acid derivative.
Substitution: Various substituted benzo[d]imidazole derivatives.
Oxidation and Reduction: Quinone or dihydro derivatives of the benzo[d]imidazole ring.
Scientific Research Applications
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzo[d]imidazole moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-imidazol-4-yl)propanoic acid: Similar structure but with an imidazole ring instead of a benzo[d]imidazole ring.
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-naphtho[2,3-d]imidazol-6-yl)propanoic acid: Contains a naphtho[2,3-d]imidazole ring, adding more aromaticity.
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid is unique due to the presence of the benzo[d]imidazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-8-17-11-5-4-9(7-12(11)18)6-10(16)13(19)20/h4-5,7-8,10H,6,16H2,1-3H3,(H,19,20)/t10-/m0/s1 |
InChI Key |
UIYRJTBRZLISON-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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